5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Catalog No.
S3461638
CAS No.
951753-87-0
M.F
C8H2F3N3S
M. Wt
229.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Isothiocyanato-3-(trifluoromethyl)picolinonitril...

CAS Number

951753-87-0

Product Name

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

IUPAC Name

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C8H2F3N3S

Molecular Weight

229.18 g/mol

InChI

InChI=1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H

InChI Key

NQNLQGJLAVDALO-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N=C=S

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N=C=S

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C8H2F3N3SC_8H_2F_3N_3S and a molecular weight of 229.18 g/mol. This compound features a trifluoromethyl group and an isothiocyanate functional group attached to a picolinonitrile scaffold, which contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of thiourea derivatives.
  • Addition Reactions: The compound can react with amines to form addition products, particularly thiourea derivatives.

Common Reagents and Conditions

  • Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
  • Solvents: Typical solvents used in reactions include chloroform, dichloromethane, and N,N-dimethylacetamide.
  • Reaction Conditions: Reactions are generally performed at room temperature or slightly elevated temperatures under inert atmospheres .

Research indicates that 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile has potential biological activity due to its ability to interact with various biological targets. Its isothiocyanate group is known for exhibiting anticancer properties by modifying biomolecules through electrophilic attack. Additionally, compounds with similar structures have been studied for their roles in inhibiting specific enzymes related to diseases such as cancer and autoimmune disorders.

The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. The general procedure includes:

  • Dissolving 5-amino-3-(trifluoromethyl)picolinonitrile in chloroform.
  • Adding water and N,N-dimethylacetamide while stirring.
  • Gradually introducing thiophosgene to the mixture.
  • Separating the organic layer, drying it over magnesium sulfate, and concentrating it to yield the desired product .

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing diverse heterocyclic compounds.
  • Pharmaceutical Development: The compound is utilized in creating bioactive molecules with potential therapeutic effects.
  • Industrial Use: It is involved in producing specialty chemicals and advanced materials.

Studies on the interactions of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile with biological targets focus on its electrophilic nature, which allows it to modify proteins and other biomolecules. These interactions can lead to significant biological effects, including enzyme inhibition and alterations in cellular signaling pathways.

Several compounds share structural similarities with 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile:

Compound NameUnique Features
5-Amino-3-(trifluoromethyl)picolinonitrileContains an amino group; different reactivity due to amino substitution
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridineContains a nitro group; distinct electronic properties affecting biological activity
3-TrifluoromethylpyridineLacks isothiocyanate; primarily used in organic synthesis
2-Hydroxy-3-trifluoromethylpyridineHydroxy group alters reactivity; used in medicinal chemistry
3-(Trifluoromethyl)-2-pyridinecarbonitrileSimilar nitrile functionality; different applications in material science

Uniqueness: The uniqueness of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile lies in its combination of both an isothiocyanate group and a trifluoromethyl group on the picolinonitrile framework, imparting distinct reactivity and properties that make it valuable for various synthetic applications.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-19-2023

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